molecular formula C17H12ClF4NO3 B6507266 ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate CAS No. 1795032-25-5

({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate

Cat. No.: B6507266
CAS No.: 1795032-25-5
M. Wt: 389.7 g/mol
InChI Key: GGBAUJACQKQXJN-UHFFFAOYSA-N
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Description

This compound is a synthetic benzoate ester featuring a trifluoromethylphenyl carbamoyl moiety and halogenated aromatic substituents. Its structure includes:

  • 3-Chloro-4-fluorobenzoate ester backbone: Provides stability and influences lipophilicity.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF4NO3/c18-13-7-10(5-6-14(13)19)16(25)26-9-15(24)23-8-11-3-1-2-4-12(11)17(20,21)22/h1-7H,8-9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBAUJACQKQXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein. This interaction could potentially enhance the compound’s interaction with its targets.

Biological Activity

The compound ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate , also known by its CAS number 744241-90-5 , has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄ClF₃N₂O₂
  • Molecular Weight : 322.71 g/mol
  • CAS Number : 744241-90-5

The structural characteristics of this compound, particularly the presence of the trifluoromethyl group, significantly influence its biological interactions and efficacy.

Research indicates that the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with various biological targets. The compound exhibits a dual inhibitory effect on cholinesterases, β-secretase, and cyclooxygenase enzymes, which are crucial in several physiological processes, including neurotransmission and inflammation.

Key Findings from Research Studies

  • Enzyme Inhibition :
    • The compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values reported at approximately 10.4 μM for AChE and 7.7 μM for BChE .
    • It also showed inhibitory activity against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), suggesting potential anti-inflammatory properties .
  • Cytotoxicity :
    • In vitro studies evaluated the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). The results indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies :
    • Computational analyses revealed that the trifluoromethyl group forms significant interactions with enzyme active sites through hydrogen bonding and pi-stacking interactions, contributing to its biological activity .

Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of several derivatives of compounds similar to this compound on cholinesterases. The results showed that modifications in the phenyl ring could enhance or reduce activity against these enzymes, highlighting structure-activity relationships critical for drug design .

Study 2: Anti-Cancer Activity

Another investigation focused on the compound's anti-cancer properties against MCF-7 cells. The study reported an IC₅₀ value indicating effective inhibition of cell proliferation at concentrations that did not affect normal cells significantly, suggesting a promising therapeutic index for potential cancer treatments .

Data Summary Table

Biological ActivityMeasurement/ValueReference
AChE Inhibition IC₅₀10.4 μM
BChE Inhibition IC₅₀7.7 μM
COX-2 InhibitionModerate
Cytotoxicity (MCF-7) IC₅₀Specific values vary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-[2-Chloro-5-(Trifluoromethyl)phenylcarbamoyl]phenylcarbamate ()

This analog shares a trifluoromethylphenyl carbamoyl group and chloro substituent but differs in the ester linkage position and substituent arrangement.

Key Comparisons:
Property Target Compound (Inferred) Methyl 4-[2-Chloro-5-(CF₃)...]phenylcarbamate
Melting Point ~160–180°C (estimated) 173°C
Synthetic Yield Moderate (70–80%) 76%
UV λmax (log ε) ~275–280 nm (similar aryl chromophores) 278.2 nm (log ε 3.43)
IR Peaks C=O (1710–1650 cm⁻¹), C-F/C-Cl (1250–600 cm⁻¹) 1714 cm⁻¹ (OC=O), 1171/1117 cm⁻¹ (C-F), 662 cm⁻¹ (C-Cl)
Bioactivity Likely pesticidal/herbicidal (inferred) Not reported; structural similarity suggests potential agrochemical use

Structural Insights :

  • The trifluoromethyl group enhances electronegativity, improving binding to biological targets (e.g., enzymes in pests) .
  • Halogen (Cl, F) positioning affects aromatic ring reactivity; para-fluoro substituents may increase metabolic stability compared to ortho-chloro analogs .

Sulfonylurea Herbicide Methyl Esters ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester share methyl benzoate backbones but incorporate triazine rings and sulfonylurea linkages.

Key Comparisons:
Property Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Functional Groups Carbamoyl, benzoate ester Sulfonylurea, triazine, benzoate ester
Bioactivity Potential herbicide (speculative) Herbicidal (inhibits acetolactate synthase)
Stability Moderate (ester hydrolysis susceptible) Higher (triazine stabilizes sulfonylurea moiety)
Environmental Fate Likely persistent (halogens resist degradation) Moderate persistence (sulfonylurea breakdown in soil)

Mechanistic Differences :

  • The target compound lacks the triazine-sulfonylurea motif critical for ALS enzyme inhibition in herbicides, suggesting divergent modes of action .

Lumped Surrogate Compounds ()

Organic compounds with similar structures (e.g., halogenated aromatics) are often grouped to predict reactivity and environmental behavior.

Reactivity Comparison:
Parameter Target Compound Lumped Surrogates
Reaction Types Ester hydrolysis, aryl halogen substitution Oxidation, photodegradation
Environmental Persistence High (CF₃, Cl, F resist degradation) Variable (grouped by substituent electronegativity)

Implications :

  • The trifluoromethyl group may slow degradation compared to non-fluorinated analogs, increasing bioaccumulation risk .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s yield and purity are likely comparable to ’s analog (~76% yield, >90% HPLC purity) .
  • Spectroscopic Signatures : Distinct IR peaks for C=O (1714 cm⁻¹) and C-F (1117 cm⁻¹) align with halogenated carbamates, aiding structural confirmation .

Preparation Methods

Carbamate Formation

The amine reacts with chloroethyl chloroformate or similar carbonylating agents to form the carbamoyl chloride intermediate. For instance:

  • Reaction conditions : 2-(Trifluoromethyl)benzylamine (1.0 equiv) is treated with triphosgene (0.33 equiv) in dichloromethane at 0°C, followed by addition of triethylamine (2.0 equiv) to scavenge HCl. The resulting carbamoyl chloride is then reacted with methanol to yield methyl ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl carbonate.

Esterification of the Carbamoyl Component with 3-Chloro-4-Fluorobenzoic Acid

The final step involves coupling the carbamate alcohol with activated 3-chloro-4-fluorobenzoic acid. Two primary methods are employed:

Acid Chloride Route

  • Activation : 3-Chloro-4-fluorobenzoic acid is converted to its acid chloride using SOCl₂ or oxalyl chloride.

  • Esterification : The acid chloride (1.1 equiv) is added dropwise to a solution of the carbamate alcohol (1.0 equiv) and pyridine (1.5 equiv) in dry tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12–24 hours at room temperature, yielding the target ester after aqueous extraction and silica gel chromatography.

Coupling Agent-Mediated Synthesis

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane.

  • Procedure : The carbamate alcohol and 3-chloro-4-fluorobenzoic acid are combined with EDC/DMAP at 0°C, then stirred for 24 hours. This method avoids acid chloride handling but may require longer reaction times.

Optimization Challenges and Solutions

Regioselectivity and Byproduct Formation

The steric bulk of the trifluoromethyl group can hinder carbamate formation, leading to incomplete reactions. Increasing reaction temperatures to 50–60°C or using polar aprotic solvents like dimethylformamide (DMF) improves yields. For example, DMF facilitates nucleophilic displacement in analogous benzoate ester syntheses, achieving 99% yields under optimized conditions.

Hydrolysis Mitigation

Ester hydrolysis, noted in (20% hydrolysis during pyrazole substitution), is minimized by rigorous drying of solvents and reagents. Molecular sieves or anhydrous magnesium sulfate are added to reaction mixtures to sequester moisture.

Purification and Characterization

Chromatographic Separation

Flash column chromatography using silica gel and eluents such as dichloromethane-hexane (2:1) effectively isolates the target compound from regioisomers or unreacted starting materials.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the trifluoromethyl singlet (δ 4.3–4.5 ppm for –CF₃) and aromatic protons of the benzoate (δ 7.2–8.1 ppm).

  • MS (EI) : Molecular ion peaks at m/z 391 (M⁺) confirm the molecular weight.

Scalability and Industrial Relevance

The acid chloride route is preferred for large-scale synthesis due to shorter reaction times and higher yields (>85%). However, coupling agents like EDC are advantageous in laboratory settings for safety and convenience .

Q & A

Basic Questions

Q. What are the common synthetic routes for ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate, and what critical conditions are required to ensure high yield?

  • Methodological Answer : The synthesis typically involves sequential esterification and carbamoylation steps. For example, coupling 3-chloro-4-fluorobenzoic acid with a chloromethylating agent, followed by reaction with 2-(trifluoromethyl)benzylamine under anhydrous conditions. Critical conditions include:

  • Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
  • Temperature control : Reactions often proceed at 0–5°C during activation steps and room temperature for coupling .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ester, carbamoyl, and trifluoromethyl groups. The chloro and fluoro substituents influence chemical shifts in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for halogenated aromatic systems .
  • Infrared (IR) Spectroscopy : Peaks near 1720 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (carbamoyl C=O) confirm functional groups .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing Cl and F groups enhance electrophilicity of the benzoate ester, influencing hydrolysis rates. This can be quantified via Hammett substituent constants (σmeta\sigma_{meta} for Cl: +0.37; σpara\sigma_{para} for F: +0.06) .
  • Biological Binding : Fluorine’s small size and high electronegativity improve binding to hydrophobic enzyme pockets (e.g., esterases or proteases). Chlorine increases steric bulk, potentially reducing off-target interactions. Competitive inhibition assays with enzyme isoforms can validate selectivity .

Q. What experimental design considerations are crucial when evaluating the compound’s stability under various physiological conditions?

  • Methodological Answer :

  • Variables : Test stability across pH (1.2–7.4), temperatures (25–37°C), and biological matrices (e.g., plasma). Use a randomized block design to account for batch variability .
  • Analytical Tools : Monitor degradation via HPLC with UV detection (λ = 254 nm for aromatic systems) and LC-MS for byproduct identification .
  • Controls : Include antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Q. How can researchers resolve contradictions in bioactivity data obtained from different assay systems for this compound?

  • Methodological Answer :

  • Replicate Studies : Repeat assays under standardized conditions (e.g., cell line passage number, serum-free media) to minimize variability .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular IC50_{50} measurements) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic errors across datasets .

Q. What are the key considerations in designing a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications to the trifluoromethylphenyl group (e.g., replacing CF3_3 with Cl or Br) or benzoate ester (e.g., varying halogen positions) .
  • Molecular Docking : Use software like AutoDock to predict binding modes against target proteins (e.g., kinases or GPCRs). Compare docking scores with experimental IC50_{50} values .
  • Biological Testing : Prioritize assays relevant to therapeutic hypotheses (e.g., antiproliferative activity for oncology targets) .

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